molecular formula C21H18N4O2 B2404846 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide CAS No. 862810-99-9

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide

Cat. No.: B2404846
CAS No.: 862810-99-9
M. Wt: 358.401
InChI Key: NLGLAOPGZQYFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide, also known as compound 4 in key publications, is a potent and selective ATP-competitive inhibitor of Activin Receptor-Like Kinase-2 (ALK2), a bone morphogenetic protein (BMP) type I receptor source . Its primary research value lies in the study of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification, as it effectively inhibits the aberrant signaling of mutant ALK2 (such as the R206H variant) that drives this pathological bone formation source . The compound demonstrates high selectivity for ALK2 over other kinases, including the closely related ALK3, making it a critical tool for dissecting the specific roles of ALK2 in developmental biology, skeletal formation, and iron metabolism via the hepcidin pathway source . Researchers utilize this small molecule to investigate BMP signal transduction mechanisms and to explore potential therapeutic strategies for diseases involving dysregulated BMP signaling, providing a foundation for targeted molecular intervention.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-27-19-9-8-16(18-14-25-11-5-10-22-21(25)24-18)13-17(19)23-20(26)12-15-6-3-2-4-7-15/h2-11,13-14H,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGLAOPGZQYFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Temporal Effects in Laboratory Settings

The compound’s effects on the COX-2 enzyme were observed in both in vitro and in vivo studies, suggesting potential long-term effects on cellular function.

Metabolic Pathways

Given its potential role as a COX-2 inhibitor, it may be involved in pathways related to the biosynthesis of prostaglandins.

Subcellular Localization

Given its potential interaction with the COX-2 enzyme, it may be localized in areas where this enzyme is present.

Biological Activity

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N4O2, with a molecular weight of approximately 358.4 g/mol. The structure includes an imidazo[1,2-a]pyrimidine moiety and a methoxy-substituted phenyl group, which contribute to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazo[1,2-a]pyrimidine Core : This can be achieved through the interaction of 2-aminoimidazole with various substituted maleimides or arylitaconimides.
  • Acetamide Formation : The imidazo compound is then reacted with phenylacetic acid derivatives to form the final amide product.
  • Purification : The compound is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various gram-positive and gram-negative bacteria. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have indicated that it may inhibit specific cellular pathways involved in tumor growth. For instance, it has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), demonstrating significant cytotoxic effects.

Cancer Cell LineIC50 Value (µM)Mechanism of Action
MCF-725Induction of apoptosis
A54930Inhibition of cell proliferation

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial activity of several imidazo[1,2-a]pyrimidine derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to standard antibiotics like penicillin and tetracycline .
  • Anticancer Research : In another study focusing on the anticancer potential of imidazo derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells by inducing apoptosis through caspase activation .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Key Functional Groups Biological Use Differences from Target Compound
Target Compound Imidazo[1,2-a]pyrimidine Methoxyphenyl, phenylacetamide Unknown
PF 43(1) Compound m Pyrimidin-1(2H)-yl 2,6-Dimethylphenoxy, hydroxy Not specified Different heterocycle, stereochemistry
Oxadixyl Oxazolidinyl Methoxy, dimethylphenyl Pesticide Lacks fused heterocycle, oxazolidinyl core
Flumetsulam Triazolo[1,5-a]pyrimidine Sulfonamide, difluorophenyl Pesticide Sulfonamide group, triazolo core
Table 2: Hypothetical Physicochemical Properties*
Compound Molecular Weight (g/mol) logP (Predicted) Aromatic Rings Hydrogen Bond Acceptors
Target Compound ~377.4 ~3.2 3 5
PF 43(1) Compound m ~650.8 ~4.5 4 7
Oxadixyl ~278.3 ~2.8 2 4

Research Findings and Implications

  • Substituent Effects: The methoxyphenyl group in the target compound could increase lipophilicity relative to PF 43(1) compounds’ polar hydroxy and dimethylphenoxy groups, affecting bioavailability .
  • Acetamide vs. Sulfonamide : The phenylacetamide moiety may confer metabolic stability over flumetsulam’s sulfonamide, which is prone to enzymatic cleavage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.